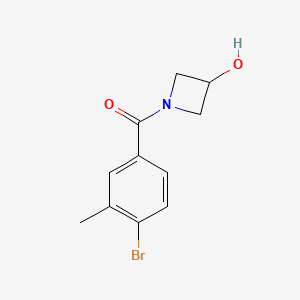
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, also known as BRM-3M, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are important mediators of inflammation, pain, and fever, and their inhibition by (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone may explain its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been found to exhibit interesting biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the modulation of immune responses. These effects may be useful in the treatment of various inflammatory and immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has several advantages for use in lab experiments, including its relatively simple synthesis method, its interesting biological activities, and its potential applications in medicinal chemistry. However, there are also some limitations to its use, including its limited availability and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone, including the investigation of its potential applications in the treatment of various inflammatory and immune-related disorders, the exploration of its mechanism of action, and the development of novel derivatives with improved biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone involves a multi-step process that begins with the reaction of 4-bromo-3-methylacetophenone with hydroxylamine hydrochloride to form 4-bromo-3-methyl-N-hydroxyacetophenone. This intermediate is then subjected to a reaction with chloroacetyl chloride to form (4-bromo-3-methyl-phenyl)-(chloromethyl)-ketone. The final step involves the reaction of this intermediate with (S)-3-hydroxyazetidine to form (4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit interesting biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Propiedades
IUPAC Name |
(4-bromo-3-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7-4-8(2-3-10(7)12)11(15)13-5-9(14)6-13/h2-4,9,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHJRGKVENXCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methyl-phenyl)-(3-hydroxy-azetidin-1-yl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2972129.png)
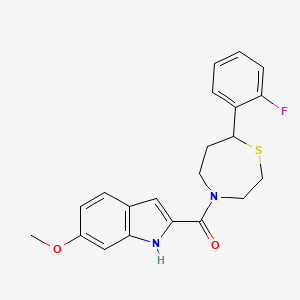
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972131.png)
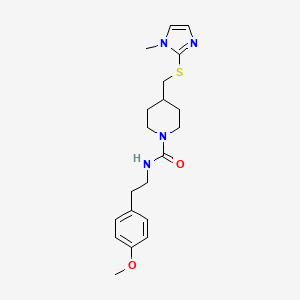
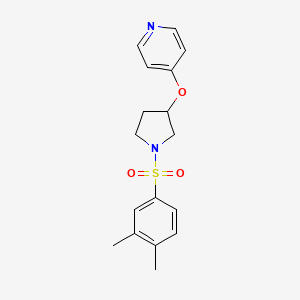
![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
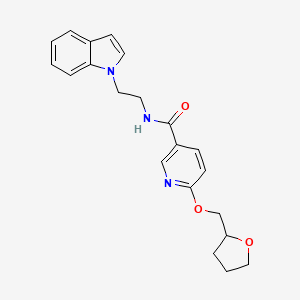
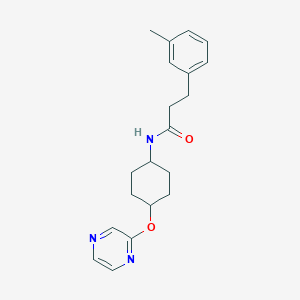
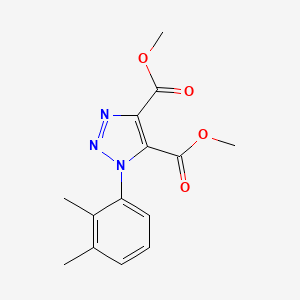
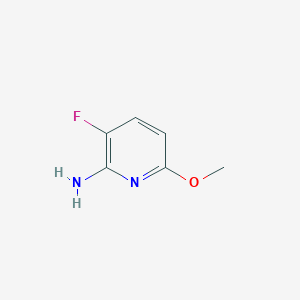
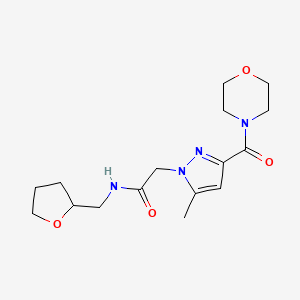
![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)

![7-(2,4-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972151.png)